![molecular formula C9H13N5 B2617059 N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine CAS No. 2044903-08-2](/img/structure/B2617059.png)
N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N7,7-Trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine is a chemical compound with the molecular formula C9H13N5 . It belongs to the class of organic compounds known as triazolopyrimidines, which are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring fused to a triazole ring. The pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. The triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .Mécanisme D'action
N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine selectively blocks the P2Y1 receptor, which is involved in platelet aggregation. When activated, the P2Y1 receptor stimulates the release of calcium ions from intracellular stores, leading to platelet activation and aggregation. By blocking this receptor, this compound inhibits platelet aggregation and reduces the risk of thrombosis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In vitro studies have shown that this compound inhibits platelet aggregation in a dose-dependent manner. In vivo studies have demonstrated that this compound reduces thrombus formation in animal models. Additionally, this compound has been shown to inhibit vasoconstriction and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for research on N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine. One area of interest is its potential use in the treatment of thrombotic disorders. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of research is the development of more potent and selective P2Y1 receptor antagonists. Additionally, this compound could be used as a tool to study the role of the P2Y1 receptor in other physiological processes, such as neurotransmission and smooth muscle contraction.
Méthodes De Synthèse
The synthesis of N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine involves several steps. The starting material is 2,4-diamino-6-chloropyrimidine, which is reacted with 2,3,5,6-tetramethylpyrazine to yield 2,4-diamino-5,7-dichloropyrazolo[1,5-a]pyrimidine. This compound is then reacted with 2,3,5,6-tetramethylpyrazine again to produce this compound.
Applications De Recherche Scientifique
N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine has been used in various scientific research applications. One of the most significant areas of research is its potential use in the treatment of thrombotic disorders. Thrombosis is a pathological condition characterized by the formation of blood clots in blood vessels, which can lead to heart attacks and strokes. This compound has been shown to inhibit platelet aggregation, which is a critical step in thrombosis.
Propriétés
IUPAC Name |
7-N,7-N,2-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6-4-8-11-7(10)5-9(13(2)3)14(8)12-6/h4-5H,1-3H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDKINHNBZCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
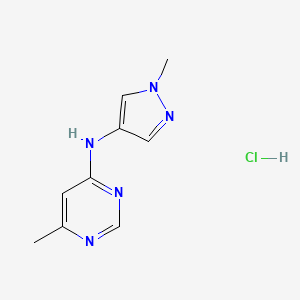

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2616982.png)
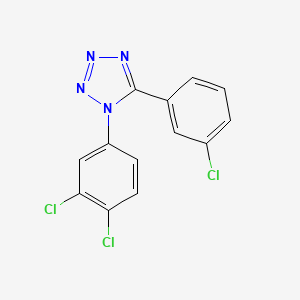
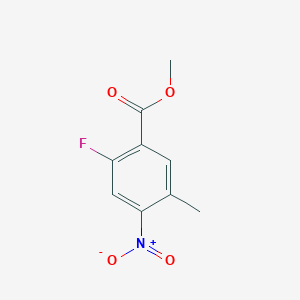
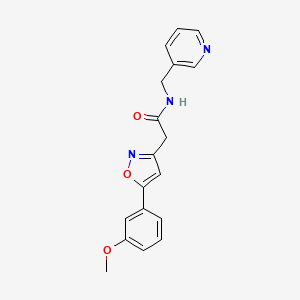
![7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2616990.png)

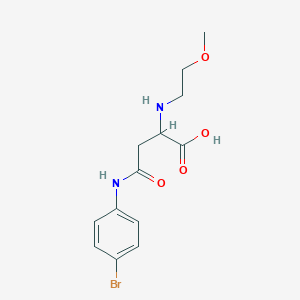
![N-(2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616994.png)
![2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2616996.png)
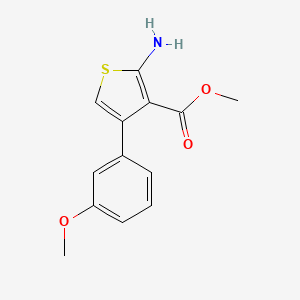
![N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2616999.png)